molecular formula C26H22ClN3O2S B2417913 (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 685135-44-8

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No. B2417913
CAS RN: 685135-44-8
M. Wt: 475.99
InChI Key: PVDKLDNAWCRFES-UHFFFAOYSA-N
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Description

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

Antimicrobial Activity : Novel quinoline derivatives bearing pyrazoline and pyridine analogues, including compounds with structural similarities to the mentioned compound, have shown significant antibacterial and antifungal activity against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

Anticancer Properties : Certain thiophene-quinoline derivatives have been evaluated for their anticancer activity, revealing that some compounds exhibit potent and selective cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. Such studies highlight the potential of these compounds in cancer therapy (Othman et al., 2019).

Organic Synthesis and Chemical Properties

Synthesis Techniques : Research on thiophene and pyrazole derivatives often involves innovative synthesis methods, including the use of ultrasound-assisted synthesis, which has proven to be an efficient way to produce quinolinyl chalcones containing pyrazole groups. These methods contribute to the development of novel compounds with potential biological activities (Prasath et al., 2015).

Chemical Analysis and Structural Elucidation : The crystal structures and spectroscopic analysis of similar compounds are essential for understanding their chemical properties and potential interactions with biological targets. Studies often include detailed DFT (Density Functional Theory) calculations to predict molecular behavior (Şahin et al., 2011).

Potential Applications Beyond Medicinal Chemistry

Materials Science : Some derivatives show properties relevant to materials science, such as corrosion inhibition for metals in harsh environments. This indicates potential applications in protecting industrial materials from corrosive damage (Yadav et al., 2015).

properties

IUPAC Name

[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-3-32-19-10-11-21-18(13-19)14-20(25(27)28-21)23-15-22(17-8-6-16(2)7-9-17)29-30(23)26(31)24-5-4-12-33-24/h4-14,23H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDKLDNAWCRFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CS4)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

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